1-Nitro-2-phenylguanidine

Vue d'ensemble

Description

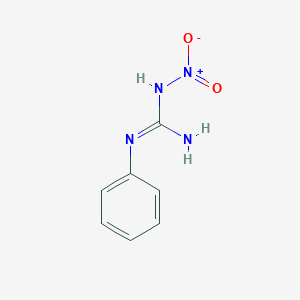

1-Nitro-2-phenylguanidine is a chemical compound that belongs to the class of nitroguanidines It is characterized by the presence of a nitro group (-NO2) and a phenyl group attached to a guanidine moiety

Méthodes De Préparation

The synthesis of 1-Nitro-2-phenylguanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of phenylguanidine with a nitro compound under specific conditions. Industrial production methods may involve the use of thiourea derivatives as guanidylating agents, coupling reagents, or metal-catalyzed guanidylation processes . Additionally, one-pot synthesis approaches using N-chlorophthalimide, isocyanides, and amines have been reported to provide efficient access to diverse guanidines .

Analyse Des Réactions Chimiques

1-Nitro-2-phenylguanidine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine or other nitrogen-containing functional groups.

Reduction: The nitro group can be reduced to form amines, oximes, or other derivatives.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Radical Reactions: Nitro compounds can participate in radical-initiated reactions, leading to the formation of various products

Common reagents used in these reactions include reducing agents like sodium borohydride, catalytic metals like palladium, and nitrating agents like nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

1-Nitro-2-phenylguanidine serves as an essential intermediate in the synthesis of more complex molecules. It is utilized in organic synthesis due to its ability to participate in diverse chemical transformations. The compound's reactivity is leveraged to create derivatives that can be further explored for various applications.

Biology

In biological research, this compound is studied for its interactions with biological processes involving guanidine derivatives. Its role as a nitric oxide synthase (NOS) inhibitor has garnered attention due to the implications for therapeutic applications in conditions such as neurodegenerative diseases and inflammation .

Medicine

The compound has been explored for its potential therapeutic applications:

- NOS Inhibition : Studies indicate that this compound can selectively inhibit different isoforms of NOS (nNOS and eNOS), which are involved in the production of nitric oxide (NO). This inhibition may be beneficial in treating conditions characterized by excessive NO production, such as neurodegenerative disorders .

- Antimicrobial Activity : Nitro-substituted guanidines have shown antimicrobial properties, suggesting potential applications in developing new antimicrobial agents .

- Cancer Therapy : Phenyl-guanidine derivatives have been identified as inhibitors of Rac1 GTPase, which plays a crucial role in cancer cell signaling pathways. This inhibition may provide a therapeutic avenue for treating aggressive tumors .

Case Studies

Several studies have highlighted the effects of this compound and related compounds:

Neuroprotective Effects

Research has shown that certain nitro-substituted guanidines can protect against neurodegenerative diseases by selectively inhibiting nNOS, thereby reducing neurotoxicity associated with excessive NO production .

Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of related compounds, demonstrating that they could inhibit edema induced by carrageenan and dextran models in rats and mice. This suggests potential therapeutic applications for inflammatory conditions .

Antimicrobial Properties

The presence of the nitro moiety has been linked to increased toxicity against bacteria and parasites, indicating potential use in developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 1-Nitro-2-phenylguanidine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzymes or modulation of signaling pathways .

Comparaison Avec Des Composés Similaires

1-Nitro-2-phenylguanidine can be compared with other similar compounds, such as:

Nitroguanidine: A simpler nitroguanidine compound used in explosives and propellants.

1-Methyl-3-nitroguanidine: A derivative with a methyl group, used in similar applications.

1-Methyl-3-nitroso-1-nitroguanidine: A compound with both nitro and nitroso groups, used in specialized chemical reactions

Activité Biologique

1-Nitro-2-phenylguanidine is a compound of significant interest in medicinal chemistry, particularly due to its biological activities related to nitric oxide synthase (NOS) inhibition and potential therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Overview of Nitric Oxide Synthase (NOS)

Nitric oxide synthase is an enzyme responsible for the production of nitric oxide (NO), which plays critical roles in various physiological processes, including vasodilation, neurotransmission, and immune response regulation. There are three isoforms of NOS:

- eNOS (endothelial NOS) : Involved in vascular function.

- nNOS (neuronal NOS) : Associated with neurotransmission.

- iNOS (inducible NOS) : Plays a role in immune response.

The regulation of these isoforms is crucial, as dysregulation can lead to pathological conditions such as neurodegenerative diseases and cardiovascular disorders .

Inhibition of NOS Isoforms

Research indicates that this compound exhibits inhibitory activity against various NOS isoforms. A study reported that nitro-substituted guanidines, including this compound, demonstrated micromolar to sub-micromolar potency against nNOS and eNOS. For instance, 1-nitro-3-(pyridin-3-yl)guanidine showed an IC50 value of 0.3 µM for eNOS and 0.5 µM for nNOS .

Table 1: Inhibitory Activity of Nitro-Guanidines Against NOS Isoforms

| Compound | IC50 (µM) | eNOS | nNOS | iNOS | e/n Ratio | i/n Ratio |

|---|---|---|---|---|---|---|

| This compound | TBD | TBD | TBD | TBD | TBD | TBD |

| 1-Nitro-3-(pyridin-3-yl)guanidine | 0.3 | 0.3 | 0.5 | >2000 | 0.6 | >4000 |

| Other derivatives | Various | Various | Various | Various | Various | Various |

Note : Specific values for this compound are yet to be determined (TBD).

The nitro group in the structure of this compound is believed to play a dual role as both a pharmacophore and a toxicophore. The electron-withdrawing nature of the nitro group enhances the compound's interaction with nucleophilic sites on proteins, potentially leading to enzyme inhibition . The reduction of the nitro group can also produce reactive intermediates that may contribute to its biological effects .

Case Studies

Several studies have explored the effects of nitro-substituted guanidines on various biological systems:

- Neuroprotective Effects : A study highlighted that certain nitro-substituted guanidines could protect against neurodegenerative diseases by selectively inhibiting nNOS, thus reducing neurotoxicity associated with excessive NO production .

- Antimicrobial Activity : Research has shown that compounds with nitro groups exhibit antimicrobial properties. The presence of the nitro moiety has been linked to increased toxicity against bacteria and parasites, suggesting potential applications in developing new antimicrobial agents .

Propriétés

IUPAC Name |

1-nitro-2-phenylguanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c8-7(10-11(12)13)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDUGAFSLWBJOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328402 | |

| Record name | 1-nitro-2-phenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5461-83-6 | |

| Record name | NSC25071 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-nitro-2-phenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.